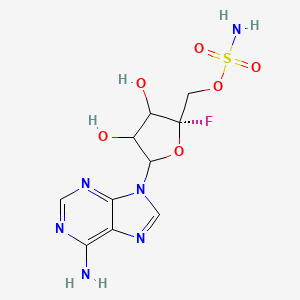

4'-C-Fluoroadenosine 5'-sulfamate

Description

Significance of Fluorinated Nucleosides in Chemical Biology

The introduction of fluorine into nucleoside structures is a pivotal strategy in medicinal chemistry and chemical biology. nih.govresearchgate.net Fluorine's high electronegativity and small atomic size allow it to act as an isosteric and isopolar mimic of hydroxyl groups or hydrogen atoms, respectively. nih.gov This substitution can dramatically alter the biological properties of the parent nucleoside, often leading to enhanced metabolic stability and improved therapeutic potential. mdpi.comresearchgate.net

Fluorination, particularly at the sugar moiety, can increase the stability of the glycosidic bond, making the nucleoside analog more resistant to acidic conditions and enzymatic degradation. nih.govmdpi.com This enhanced stability is a crucial factor in the development of effective therapeutic agents. nih.gov The conformational changes induced by fluorine substitution can also influence the molecule's interaction with biological targets, such as enzymes and receptors, thereby modulating its activity. nih.gov Consequently, fluorinated nucleosides have been extensively developed as antiviral and anticancer agents, with several compounds approved for clinical use and many more under investigation. nih.govmdpi.comresearchgate.net

Historical Context of Nucleocidin (B1677034) and Related Fluorometabolites

The story of 4'-C-Fluoroadenosine 5'-sulfamate is intrinsically linked to the natural product Nucleocidin. rsc.org Nucleocidin was first isolated in 1956 from the bacterium Streptomyces calvus. rsc.org Its structure was a puzzle for over a decade until it was confirmed to contain a fluorine atom, a rare occurrence in natural products. rsc.org The correct structure, 4'-fluoro-5'-O-sulfamoyladenosine, was finally established through total synthesis. rsc.org

Nucleocidin exhibited potent anti-trypanosomal activity, proving more effective than the related antibiotic puromycin. rsc.org However, it also displayed significant toxicity. rsc.org The biosynthesis of Nucleocidin is unique; unlike other known fluorometabolites that are synthesized from 5'-fluorodeoxyadenosine via the enzyme fluorinase, S. calvus does not possess a fluorinase gene. researchgate.netnih.gov This suggests a distinct enzymatic pathway for the introduction of fluorine at the 4'-position of the ribose ring. researchgate.netnih.gov Recent research has identified two 4'-fluoro-3'-O-β-glucosylated metabolites that appear to be precursors in the biosynthesis of Nucleocidin. researchgate.netnih.govrsc.org The identification of genes essential for fluorination and sulfamylation within the Nucleocidin gene cluster has further illuminated its complex biosynthetic pathway. nih.gov

Overview of 4'-C-Substituted Nucleosides as Research Probes

The modification of nucleosides at the 4'-position has emerged as a valuable strategy for creating research probes and potential therapeutic agents. nih.govacs.org These 4'-substituted nucleosides, including those with fluorine, have been investigated for a range of biological activities, particularly as antiviral agents. nih.gov The introduction of substituents at the 4'-position can significantly influence the sugar pucker conformation, which in turn affects how the nucleoside analog interacts with viral polymerases and other cellular enzymes.

The synthesis of 4'-substituted nucleosides allows for the systematic exploration of structure-activity relationships. nih.gov By varying the substituent at the 4'-position, researchers can fine-tune the biological properties of the molecule. These analogs serve as powerful tools, or "probes," to investigate the mechanisms of viral replication and other cellular processes. koreascience.krnih.gov For example, fluorescently labeled nucleoside analogs can be used to monitor DNA hybridization and study nucleic acid structures. koreascience.kr The development of novel synthetic methodologies for creating these modified nucleosides continues to be an active area of research, expanding the chemical space available for designing new probes and drugs. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FN6O6S |

|---|---|

Molecular Weight |

364.31 g/mol |

IUPAC Name |

[(2S)-5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5?,6?,9?,10-/m1/s1 |

InChI Key |

LTBCQBSAWAZBDF-XMWFRKBBSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@](O3)(COS(=O)(=O)N)F)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 C Fluoroadenosine 5 Sulfamate and Analogs

Total Synthesis Approaches to 4'-C-Fluoroadenosine Systems

The total synthesis of 4'-C-fluoroadenosine systems is a challenging endeavor that requires precise control over stereochemistry and the strategic introduction of key functional groups.

Introduction of the 4'-Fluoro Moiety

The introduction of a fluorine atom at the 4'-position of the ribose sugar is a pivotal step in the synthesis of these analogs. A common and historically significant method involves the iodofluorination of a 4',5'-unsaturated nucleoside precursor. rsc.org This strategy, first reported in the total synthesis of nucleocidin (B1677034), utilizes a reagent like iodine fluoride (B91410) (IF) to add across the double bond, creating a 4'-fluoro-5'-iodo intermediate. rsc.org However, this approach often leads to the formation of a mixture of 4'-epimers, which can be challenging to separate. acs.org

More recent strategies have sought to improve upon this by employing sequential bromination and fluorination. acs.orgacs.org This involves the photobromination of a protected ribose or nucleoside to introduce a bromine atom at the 4'-position, followed by nucleophilic fluorination using reagents such as silver tetrafluoroborate. acs.org While this method can also produce epimeric mixtures, it offers an alternative pathway that can be advantageous in certain synthetic schemes. acs.org The choice of fluorinating agent is critical, with reagents like N-fluorobenzenesulfonimide (NFSI) being used for the stereoselective fluorination of specific intermediates. nih.gov

Installation of the 5'-Sulfamate Group

The 5'-sulfamate group is another key structural feature of 4'-C-Fluoroadenosine 5'-sulfamate. The synthesis of nucleoside sulfamates can be achieved by reacting an appropriately protected nucleoside with sulfamoyl chloride. acs.org This reaction has been used to prepare a variety of 5'-O-sulfamoyl nucleosides. acs.org An alternative method involves the reaction of a 5'-amino-5'-deoxynucleoside with a sulfur trioxide-trimethylamine complex. nih.gov The stability of the resulting 5'-sulfamino nucleosides has been demonstrated under both acidic and basic conditions. nih.gov

Stereochemical Control in Fluorinated Nucleoside Synthesis

Controlling the stereochemistry at the 4'-position is a significant challenge in the synthesis of fluorinated nucleosides. The conformation of the furanose ring is believed to be crucial for the biological activity of these compounds. nih.gov The introduction of a fluorine atom can influence the sugar pucker, and achieving the desired stereoisomer is often a primary goal of the synthetic strategy. nih.gov

As mentioned, iodofluorination of 4',5'-exo-olefins can result in mixtures of 4'-epimers. acs.org To circumvent this, synthetic routes have been developed that utilize bromination followed by fluorination, which can offer better control in some cases. acs.orgacs.org The use of chiral catalysts and substrates can also be employed to direct the stereochemical outcome of the fluorination step. acs.org For instance, aminocatalytic, electrophilic fluorination of 2'-ketonucleosides has been shown to be an effective strategy for the stereocontrolled synthesis of 3'-fluorinated nucleosides, a principle that can be extended to the synthesis of 4'-fluoro analogs. acs.org

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches offer an attractive alternative to purely chemical syntheses, often providing high selectivity and milder reaction conditions. nih.gov These methods leverage the catalytic power of enzymes for key transformations in the synthetic pathway.

Fluorinase-Mediated Fluorination Processes

Fluorinases are a unique class of enzymes capable of catalyzing the formation of a carbon-fluorine bond. wikipedia.org The fluorinase originally isolated from Streptomyces cattleya catalyzes the SN2 reaction between a fluoride ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). wikipedia.orgnih.gov This enzymatic reaction represents a green and efficient method for introducing fluorine into a nucleoside scaffold. nih.gov

While the natural substrate is SAM, research is ongoing to explore the substrate tolerance of fluorinases and to engineer them for the synthesis of other fluorinated nucleosides. nih.govrsc.org The low turnover rates of naturally occurring fluorinases have been a limitation, but recent discoveries of new fluorinases and protein engineering efforts aim to overcome this challenge. nih.govrsc.org

Role of Purine (B94841) Nucleoside Phosphorylases in Nucleoside Metabolism

Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolysis of the glycosidic bond in purine nucleosides. mdpi.comwikipedia.org This enzymatic activity can be harnessed for the synthesis of nucleoside analogs through a process called transglycosylation. mdpi.comacs.org

In a typical chemoenzymatic strategy, a readily available pyrimidine (B1678525) nucleoside can serve as the pentose (B10789219) donor. acs.org A pyrimidine nucleoside phosphorylase first catalyzes the phosphorolysis of the donor nucleoside to generate ribose-1-phosphate (B8699412). nih.gov Subsequently, a purine nucleoside phosphorylase (PNP) catalyzes the reaction between the ribose-1-phosphate and a desired purine base to form the new purine nucleoside. mdpi.comacs.orgnih.gov This two-enzyme, one-pot approach has been shown to be an efficient method for the synthesis of various purine nucleoside analogs. mdpi.com The engineering of PNPs to accept modified substrates, such as those with fluorinated sugars, is an active area of research aimed at expanding the synthetic utility of these enzymes. nih.gov

Derivatization and Prodrug Design

The ProTide technology, which utilizes phosphoramidate (B1195095) prodrugs, is a well-established method for the efficient intracellular delivery of nucleoside monophosphates. This approach is particularly relevant for this compound as it can bypass the often rate-limiting initial phosphorylation step required for the activation of nucleoside analogs. The phosphoramidate moiety masks the negative charges of the phosphate (B84403) group, thereby increasing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate.

A pertinent example of this strategy is the synthesis of phosphoramidate prodrugs of 4'-fluoro-uridine, a close structural analog of 4'-C-Fluoroadenosine. In a reported synthesis, 5'-Deoxy-4'-fluoro-5'-iodo-2',3'-O-isopropylideneuridine was reacted with an appropriate chlorophosphoramidate, followed by treatment with formic acid. rsc.org This process yielded diastereomeric phosphoramidate prodrugs that could be separated by high-performance liquid chromatography (HPLC). rsc.org These prodrugs were subsequently evaluated for their activity against the Hepatitis C virus (HCV) replicon. rsc.org

| Compound | Structure | HCV Replicon Activity | Cytotoxicity |

| Prodrug 73 (Diastereomer 1) | 4'-fluoro-uridine phosphoramidate | Assay performed | Assay performed |

| Prodrug 74 (Diastereomer 2) | 4'-fluoro-uridine phosphoramidate | Assay performed | Assay performed |

This table is based on data for 4'-fluoro-uridine phosphoramidate prodrugs, which are analogs of this compound.

The successful application of phosphoramidate strategies to other nucleoside analogs, such as Sofosbuvir for HCV and Remdesivir for Ebola and other emerging viruses, further underscores the potential of this approach for this compound. researchgate.net The key is the intracellular generation of the corresponding 5'-monophosphate, which can then be further phosphorylated to the active triphosphate form.

The metabolic stability of nucleoside analogs is a critical determinant of their therapeutic efficacy and duration of action. Modifications at the 4'-position of the nucleoside scaffold have been shown to significantly enhance both enzymatic and acidic stability. nih.gov The introduction of a substituent at the 4'-position, such as a fluoro group in 4'-C-Fluoroadenosine, can create steric hindrance that protects the glycosidic bond from enzymatic cleavage by phosphorylases. nih.gov

This steric hindrance between the 4'-substituent and the 3'-hydroxyl group can also influence the conformation of the furanose ring, favoring a 3'-endo conformation. nih.gov This conformational lock can prevent the formation of an oxocarbenium ion, which is a key intermediate in the glycolytic cleavage of the nucleoside. nih.gov

Furthermore, the 4'-modification can increase the lipophilicity of the nucleoside, which generally leads to improved cell permeability and bioavailability. nih.gov Several 4'-modified nucleoside drug candidates have advanced to clinical trials for various viral infections, highlighting the success of this strategy. nih.gov For instance, 4'-azido-cytidine (Azvudine) has shown enhanced stability and long-term cellular retention, which is attributed to the 4'-azido group stabilizing the 3'-endo conformation. nih.gov

While specific metabolic stability data for this compound is not extensively available in the public domain, the principles derived from studies of analogous 4'-modified nucleosides provide a strong rationale for its expected improved stability profile compared to unmodified adenosine (B11128) analogs. The presence of the 4'-fluoro group is anticipated to confer resistance to degradation by key metabolic enzymes.

| Modification | Effect on Stability | Mechanism | Example Analogs |

| 4'-Fluoro substitution | Increased enzymatic and acidic stability | Steric hindrance, favoring 3'-endo conformation, prevention of oxocarbenium ion formation | 4'-Fluoro-uridine, 4'-C-Fluoroadenosine |

| 4'-Azido substitution | Enhanced stability and cellular retention | Stabilization of 3'-endo conformation | Azvudine (4'-azido-cytidine) |

| 4'-Ethynyl substitution | Favorable stability in plasma | Specific electronic and steric effects | 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) nih.gov |

This table summarizes the effects of 4'-modifications on the stability of nucleoside analogs, providing a basis for the expected properties of this compound.

Molecular Mechanisms of Action

Ribosomal Binding and Inhibition of Protein Synthesis in Bacteria

While direct studies on 4'-C-Fluoroadenosine 5'-sulfamate's interaction with bacterial ribosomes are not extensively detailed in available literature, the broader class of sulfamoyl-adenosine compounds has been shown to interfere with bacterial protein synthesis. The primary mechanism of many antibiotics that target protein synthesis involves binding to either the 30S or 50S ribosomal subunits, leading to the disruption of critical steps in translation. sigmaaldrich.commicrobenotes.compatsnap.comresearchgate.net

Compounds like 5'-sulfamoyladenosine have been recognized for their ability to inhibit bacterial protein synthesis. nih.gov This inhibition can occur at various stages, including the formation of the initiation complex, the binding of aminoacyl-tRNA to the A-site, the peptidyl transferase reaction, or the translocation of the ribosome along the mRNA. sigmaaldrich.commicrobenotes.com The structural similarity of this compound to adenosine (B11128) suggests that it may act as a competitive inhibitor, interfering with the binding of ATP or other adenosine-containing molecules essential for ribosomal function.

The table below summarizes the general mechanisms by which antibiotics inhibit bacterial protein synthesis, providing a framework for the potential action of this compound.

| Ribosomal Subunit | Antibiotic Class (Example) | Mechanism of Action |

| 30S Subunit | Aminoglycosides (Streptomycin) | Interferes with the formation of the initiation complex. sigmaaldrich.com |

| 30S Subunit | Tetracyclines | Prevents the binding of aminoacyl-tRNA to the A-site. sigmaaldrich.commicrobenotes.com |

| 50S Subunit | Macrolides (Erythromycin) | Blocks the polypeptide exit tunnel, preventing elongation. sigmaaldrich.compatsnap.com |

| 50S Subunit | Lincosamides | Interferes with peptide bond formation at the peptidyl transferase center. patsnap.com |

| 50S Subunit | Oxazolidinones | Prevents the formation of the 70S initiation complex. microbenotes.compatsnap.com |

Further research is necessary to delineate the precise binding site and the specific step of protein synthesis that is inhibited by this compound in bacteria.

Mechanisms of Anti-angiogenic Effects

The formation of new blood vessels, a process known as angiogenesis, is critical in both normal physiological processes and in pathological conditions such as tumor growth. nih.govanu.edu.auemanresearch.orgresearchgate.net A variety of molecular factors regulate this complex process, and its inhibition is a key strategy in cancer therapy. nih.govanu.edu.auresearchgate.net While direct evidence for the anti-angiogenic effects of this compound is not yet available, the mechanisms of other anti-angiogenic agents provide potential avenues for its action.

Anti-angiogenic compounds can exert their effects through several mechanisms, including:

Inhibition of endothelial cell proliferation and migration: This is a common mechanism for many anti-angiogenic drugs. nih.govanu.edu.au

Disruption of tube formation: Preventing endothelial cells from organizing into the tubular structures that form blood vessels is another key inhibitory step. anu.edu.au

Interference with pro-angiogenic signaling pathways: This can involve blocking the activity of growth factors like Vascular Endothelial Growth Factor (VEGF) and their receptors. nih.govresearchgate.net

The table below outlines some of the key molecular targets and mechanisms of established anti-angiogenic therapies.

| Therapeutic Agent Class | Molecular Target | Mechanism of Action |

| Monoclonal Antibodies | Vascular Endothelial Growth Factor (VEGF) | Sequesters VEGF, preventing it from binding to its receptor. researchgate.net |

| Tyrosine Kinase Inhibitors | VEGF Receptors (VEGFRs) | Blocks the intracellular signaling cascade initiated by VEGF binding. |

| Natural Products (e.g., Fumagillin analogs) | Methionine Aminopeptidase 2 (MetAP2) | Inhibits the processing of proteins essential for endothelial cell proliferation. nih.gov |

Given its structural resemblance to adenosine, this compound could potentially interfere with adenosine-mediated signaling pathways that are known to play a role in angiogenesis.

Modulation of S-Adenosyl-L-Homocysteine Hydrolase Activity

S-Adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. nih.gov SAH is a potent inhibitor of methyltransferase enzymes, which are essential for the methylation of various biomolecules, including DNA, RNA, and proteins. Therefore, the inhibition of SAH hydrolase leads to the accumulation of SAH and subsequent inhibition of methylation reactions. nih.gov

SAH hydrolase utilizes NAD+ as a cofactor for its enzymatic activity. nih.govnih.gov Some inhibitors of SAH hydrolase function through a "cofactor depletion" mechanism. This can involve the irreversible reduction of the enzyme-bound NAD+ to NADH or the dissociation of NAD+ from the enzyme, both of which lead to the inactivation of the hydrolase. nih.gov While this mechanism has been described for other nucleoside analogues, it has not been specifically demonstrated for this compound.

The introduction of a fluorine atom at the 4'-C position of the ribose sugar can significantly influence the conformational preference of the nucleoside. nih.gov Fluorine's high electronegativity can alter the sugar pucker, which in turn affects how the molecule fits into the active site of an enzyme.

Studies on fluorinated analogues of 5'-O-[N-(salicyl)sulfamoyl]adenosine (SAL-AMS), a structurally related compound, have shown that the stereochemistry of the fluorine atom dictates a strong preference for either a C2'-endo (South) or C3'-endo (North) sugar conformation. nih.gov This conformational bias has been linked to both the biochemical potency and the pharmacokinetic properties of these compounds. nih.gov It is plausible that the 4'-C fluorine substitution in this compound similarly locks the sugar into a specific conformation that is favorable for binding to and inhibiting SAH hydrolase.

The following table summarizes the observed correlation between sugar conformation and activity in fluorinated SAL-AMS analogues. nih.gov

| Sugar Conformation | Associated Property |

| C3'-endo (North) | Potent biochemical and whole-cell activity |

| C2'-endo (South) | Improved pharmacokinetic properties |

This suggests that the conformational constraints imposed by the 4'-C fluorine substitution are a key determinant of the biological activity of this compound as an SAH hydrolase inhibitor.

Interaction with Viral Polymerases

Viral polymerases are essential enzymes for the replication of viral genomes, making them a prime target for antiviral drug development. nih.govnih.gov Nucleoside analogues are a major class of antiviral agents that function by being incorporated into the growing viral DNA or RNA chain, leading to chain termination or acting as competitive inhibitors of the natural nucleotide substrates. nih.gov

For a nucleoside analogue to be active as an antiviral agent, it must typically be converted into its 5'-triphosphate form within the host cell. nih.gov This phosphorylation is carried out by cellular kinases. The efficiency of this multi-step phosphorylation process is a critical determinant of the compound's antiviral potency. nih.gov

The 5'-sulfamate group of this compound is a phosphosulfate analogue. While the direct phosphorylation of the 5'-sulfamate to a triphosphate has not been explicitly described, the metabolism of similar compounds suggests that it could be a substrate for cellular kinases, leading to the formation of an active triphosphate analogue. acs.org This triphosphate form would then be able to compete with natural nucleoside triphosphates for binding to the active site of viral polymerases. nih.gov

The table below illustrates the general pathway for the activation of nucleoside analogue antiviral drugs.

| Step | Enzyme(s) | Product |

| 1 | Nucleoside Kinase | Nucleoside Monophosphate |

| 2 | Nucleotide Kinase | Nucleoside Diphosphate |

| 3 | Nucleotide Kinase | Nucleoside Triphosphate (Active Form) |

The ability of this compound to be recognized and phosphorylated by cellular kinases is a key area for future research to fully understand its potential as an antiviral agent.

RNA-Dependent RNA Polymerase Inhibition

This compound acts as a prodrug that, once inside the cell, is metabolized into its active 5'-triphosphate form. This active metabolite, 4'-C-Fluoroadenosine 5'-triphosphate, serves as a substrate for viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viral genomes. mdpi.comnih.gov The triphosphate analog mimics the natural adenosine triphosphate (ATP) nucleotide, allowing it to be recognized and incorporated by the viral polymerase into the nascent RNA chain. nih.gov

The presence of the fluorine atom at the 4'-position of the ribose sugar ring is critical to its inhibitory action. While the viral RdRp incorporates the analog, this modification interferes with the subsequent steps of RNA synthesis. researchgate.net The incorporation of the 4'-fluoro-nucleoside triphosphate into the growing RNA chain ultimately leads to the disruption of the replication process. researchgate.net

Transcriptional Stalling and Chain Termination

The primary mechanism following the incorporation of 4'-C-Fluoroadenosine 5'-triphosphate is the termination of RNA chain elongation. This termination is a direct result of the structural modification introduced by the 4'-fluoro group on the sugar moiety. researchgate.net

The fluorine atom induces a specific North-type puckering of the ribose ring. This conformational change is believed to sterically hinder the correct positioning and incorporation of the next incoming nucleoside triphosphate. researchgate.net This interference prevents the formation of the subsequent phosphodiester bond, effectively halting the elongation of the RNA strand. nih.govresearchgate.net This process, known as chain termination, results in the production of truncated, non-functional viral RNA, thereby inhibiting viral replication. mdpi.com Some studies on similar 4'-substituted nucleosides have shown this can occur either immediately or as a delayed termination event. mdpi.comnih.gov

Table 1: Mechanism of RNA Polymerase Inhibition

| Step | Process | Key Molecular Feature | Outcome |

|---|---|---|---|

| 1. Activation | Intracellular conversion to 5'-triphosphate form. | 5'-sulfamate group is metabolized. | Active nucleoside triphosphate analog is formed. |

| 2. Incorporation | The triphosphate analog is recognized by viral RdRp and incorporated into the nascent RNA chain. | Mimics natural adenosine triphosphate (ATP). | Analog is integrated into the viral RNA. |

| 3. Inhibition | The 4'-fluoro group induces a conformational change in the sugar ring. | 4'-Fluoro substitution. | Steric hindrance prevents the addition of the next nucleotide. |

| 4. Termination | Elongation of the RNA strand is halted. | Inability to form the next phosphodiester bond. | Transcriptional stalling and premature chain termination, inhibiting viral replication. researchgate.net |

Resistance to Adenosine Deaminase Inactivation

Adenosine deaminase (ADA) is a ubiquitous enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively. medchemexpress.com This enzymatic process can inactivate many adenosine analog drugs, reducing their therapeutic efficacy. However, modifications to the nucleoside structure can confer resistance to ADA-mediated degradation. While direct studies on the ADA resistance of this compound are not extensively detailed in the provided search results, the principle is established for other modified nucleosides. For instance, the related compound 4′-Ethynyl-2-fluoro-2′-deoxyadenosine has been shown to be resistant to degradation by adenosine deaminase, which contributes to an enhanced half-life. nih.gov Such resistance is a crucial attribute for maintaining the intracellular concentration of the active form of the drug.

Inhibition of Acyladenylate Forming Enzymes

Beyond its role in viral replication, the 5'-sulfamate moiety of this compound allows it to act as an inhibitor of adenylate-forming enzymes. researchgate.netnih.gov This large superfamily of enzymes is involved in diverse and critical biochemical pathways, including fatty acid metabolism and protein synthesis. researchgate.net They function by catalyzing the activation of a carboxylic acid substrate with ATP to form a high-energy acyl-adenylate (acyl-AMP) intermediate. nih.govnih.gov

Compounds containing a sulfamoyl or sulfonamide linker, such as 5'-O-[(N-acyl)sulfamoyl]adenosines, are designed as stable mimics of the transient acyl-AMP intermediate. researchgate.netnih.govnih.gov These mimics, often referred to as bi-substrate analogs, bind tightly to the enzyme's active site, effectively inhibiting its function. kuleuven.betandfonline.com The sulfamate (B1201201) group acts as a non-hydrolyzable bioisostere of the labile phosphoanhydride bond found in the natural acyl-AMP intermediate. nih.gov By occupying the active site, these inhibitors block the enzyme from processing its natural substrates, thereby disrupting the associated metabolic pathway. plos.org This mechanism has been successfully leveraged to create potent inhibitors for various adenylate-forming enzymes. researchgate.netacs.org

Table 2: Comparison of Natural Intermediate and Inhibitor

| Feature | Acyl-AMP Intermediate (Natural) | Acyl-Sulfamoyl Adenosine (Inhibitor) |

|---|---|---|

| Structure | Contains a high-energy, labile phosphoanhydride bond. nih.gov | Contains a stable, non-hydrolyzable sulfamate bond. nih.gov |

| Function | Transient intermediate in a two-step enzymatic reaction. nih.gov | Stable mimic that binds tightly to the enzyme active site. researchgate.netnih.gov |

| Enzyme Interaction | Processed by the enzyme to complete the reaction. nih.gov | Occupies the active site, preventing the natural reaction from proceeding. plos.org |

| Outcome | Formation of ester, thioester, or amide products. nih.gov | Potent and stable inhibition of the adenylate-forming enzyme. researchgate.net |

Preclinical Pharmacological and Biological Activities

Antiviral Activities in Cell-Based Assays and Animal Models

While direct studies on the antiviral activity of 4'-C-Fluoroadenosine 5'-sulfamate are limited, research on structurally related 4'-substituted nucleoside analogues provides insights into its potential antiviral effects.

Activity against Retroviruses (e.g., HIV)

There is currently no direct scientific literature available detailing the activity of this compound against retroviruses such as HIV. However, a closely related compound, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), has demonstrated exceptional potency as a nucleoside reverse transcriptase inhibitor (NRTI). nih.govcorevih-bretagne.fr EFdA inhibits HIV-1 replication at subnanomolar concentrations in primary human cells, making it one of the most potent NRTIs identified to date. nih.gov Its mechanism of action involves acting as a translocation-defective reverse transcriptase inhibitor, effectively halting DNA synthesis. nih.gov The structural similarity between EFdA and this compound, particularly the 4'-modification on the sugar moiety, suggests a potential area for future investigation into the anti-HIV properties of the latter.

Activity against Hepatitis Viruses (e.g., HCV, HBV)

Specific data on the in vitro or in vivo activity of this compound against hepatitis B virus (HBV) or hepatitis C virus (HCV) is not available in the current scientific literature. However, studies on other 4'-fluoro-substituted nucleoside analogues have shown promise in targeting these viruses. For instance, a series of 4'-fluoro-2'-C-substituted uridines have been synthesized and evaluated for their anti-HCV activity. nih.gov The triphosphate forms of these uridine analogues were found to be potent inhibitors of the HCV NS5B polymerase, with IC50 values as low as 27 nM. nih.gov In HCV subgenomic replicon assays, phosphoramidate (B1195095) prodrugs of these compounds demonstrated potent activity with EC50 values as low as 20 nM. nih.gov These findings highlight the potential of the 4'-fluoro-nucleoside scaffold in the development of anti-HCV agents.

Activity against Enteroviruses

There is no available scientific literature on the activity of this compound against enteroviruses.

Activity against Influenza Viruses

Direct studies on the efficacy of this compound against influenza viruses have not been reported. However, the related compound 4'-fluorouridine (4'-FlU) has shown potent and broad-spectrum anti-influenza virus activity both in vitro and in vivo. nih.gov In animal models, oral administration of 4'-FlU was highly efficacious. nih.gov The mechanism of action of some anti-influenza nucleoside analogues involves the inhibition of the viral RNA polymerase. For example, the triphosphate form of T-705 (Favipiravir) acts as a specific inhibitor of the influenza virus RNA polymerase. nih.gov Given the structural similarities, the potential for this compound to exhibit anti-influenza activity warrants further investigation.

Antiparasitic Activities (e.g., Trypanosomal Species)

This compound, under the name Nucleocidin (B1677034), has demonstrated significant antiparasitic activity, particularly against trypanosomal species. ebi.ac.uknih.gov It is recognized as a potent trypanocidal drug. ebi.ac.uknih.gov

Early studies identified Nucleocidin as a promising agent against Trypanosoma equiperdum infections in experimental models. It has also shown a strong effect against Trypanosoma brucei, the parasite responsible for African sleeping sickness. ebi.ac.uknih.gov The mechanism of its trypanocidal activity is attributed to the inhibition of protein synthesis in the parasite. ebi.ac.uk

More recent research has explored a range of sulfonyl fluorides for their activity against Trypanosoma brucei. In a screening of a diverse library of these compounds, several were found to have sub-micromolar anti-trypanosomal activity. nih.gov This highlights the potential of the sulfonyl fluoride (B91410) moiety, a key feature of this compound, in targeting these parasites.

| Compound | Organism | Activity (EC50) | Reference |

| Nucleocidin | Trypanosoma brucei | Potent activity reported | ebi.ac.uknih.gov |

| Sulfonyl Fluoride Probe C-1 | Trypanosoma brucei | 0.31 ± 0.01 μM | nih.gov |

Antibacterial Activities

This compound, or Nucleocidin, is a nucleoside antibiotic with broad-spectrum antibacterial activity. ebi.ac.uknih.gov It is a natural product synthesized by several Streptomyces species. ebi.ac.uknih.gov Its mechanism of action is the inhibition of bacterial protein synthesis. biosynth.com

Anti-proliferative Effects in Cell Lines

Table of IC₅₀ values for this compound in various cancer cell lines.

Detailed research findings on its effects on solid tumor cell lines.

Detailed research findings on its effects on hematological malignancy cell lines.

It is possible that research on this compound exists but has not been published, is part of proprietary research and development, or is indexed under a designation not readily searchable. Without access to such data, a scientifically accurate and informative article on the anti-proliferative activities of this compound cannot be generated.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization in Mechanistic Studies (e.g., ¹⁹F NMR, LC-MS)

Spectroscopic methods are fundamental to confirming the chemical structure and understanding the metabolic fate and molecular interactions of fluorinated nucleosides.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is exceptionally valuable for studying fluorinated compounds. The ¹⁹F nucleus has a high natural abundance and sensitivity, providing a clear window into the local chemical environment of the fluorine atom. For 4'-C-Fluoroadenosine 5'-sulfamate, ¹⁹F NMR would be used to confirm the presence and position of the fluorine atom on the ribose sugar. Changes in the ¹⁹F chemical shift upon interaction with a biological target, such as an enzyme, can provide insights into binding events and conformational changes, which are crucial for mechanistic studies. acs.orgnih.govnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govmdpi.com It would be employed to purify the compound and to study its metabolism within cellular systems. By tracking the mass of the parent compound and any subsequent metabolites, researchers can understand how the compound is processed by cells, which is a critical step in understanding its mechanism of action and identifying the active form of the molecule.

Enzyme Kinetics and Inhibition Assays

To determine if this compound acts as an enzyme inhibitor, detailed kinetic studies are performed. These assays are critical for quantifying the potency and mechanism of inhibition.

Determination of IC50 and Ki Values

The potency of an inhibitor is typically quantified by its IC50 and Ki values.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a common measure of inhibitor potency. nih.gov A lower IC50 value indicates a more potent inhibitor. The determination involves measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Ki (Inhibition constant): The Ki is a more absolute measure of binding affinity between the inhibitor and the enzyme. youtube.com Unlike the IC50, the Ki value is independent of substrate concentration. It is typically derived from IC50 values using mathematical models like the Cheng-Prusoff equation, which accounts for the mechanism of inhibition and the substrate concentration. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|

| Enzyme X | Data not available | Data not available |

Competitive and Non-Competitive Inhibition Analyses

Understanding the mechanism of inhibition is crucial for drug design and development.

Competitive Inhibition: A competitive inhibitor binds to the same active site on the enzyme as the natural substrate, thereby directly competing with it. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by substrate concentration.

These mechanisms are typically distinguished by creating Lineweaver-Burk plots or other graphical analyses of enzyme kinetics data collected at various substrate and inhibitor concentrations.

Cell-Based Assays for Biological Activity Screening

Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context. nih.gov

Evaluation of Antiviral Replication

For potential antiviral agents, assays that measure the inhibition of viral replication are paramount. nih.govnih.gov

Plaque Reduction Assay: This is a standard method where a layer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The number of viral plaques (zones of cell death) is counted to determine the concentration at which the compound inhibits viral replication by 50% (EC50).

Reporter Gene Assays: These assays utilize genetically modified viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication. The level of reporter gene expression can be easily quantified and serves as a surrogate for viral replication, allowing for high-throughput screening of antiviral compounds.

Assessment of Cell Proliferation and Cytotoxicity Methodologies

It is crucial to assess whether a compound's biological activity is due to a specific mechanism (like antiviral activity) or general toxicity to the host cells. sciltp.comsciltp.com

MTT/XTT Assays: These are colorimetric assays that measure cellular metabolic activity. Viable cells with active metabolism convert tetrazolium salts (like MTT or XTT) into a colored formazan product. A decrease in color formation in the presence of the compound indicates reduced cell viability or proliferation. sciltp.com

ATP-based Assays: The level of intracellular ATP is a strong indicator of cell viability, as only live cells can synthesize ATP. Luminescence-based assays that quantify ATP levels are highly sensitive methods for assessing cytotoxicity. sciltp.com

Table 2: Hypothetical Cell-Based Assay Data for this compound

| Assay Type | Cell Line | Endpoint Measured | Result |

|---|---|---|---|

| Antiviral Replication | Vero | EC50 (µM) | Data not available |

| Cytotoxicity | HEK293 | CC50 (µM) | Data not available |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; GI50: 50% growth inhibition concentration.

Molecular Modeling and Dynamics Simulations for Target Interaction Analysis

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the interactions between a ligand, such as this compound, and its biological target at an atomic level. These techniques provide insights into the binding mode, conformational changes, and the thermodynamics of the interaction, which are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

While specific molecular modeling and dynamics simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies on related fluorinated nucleosides and adenosine (B11128) derivatives. For a compound like this compound, these computational approaches would typically involve several key steps:

Homology Modeling: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is not experimentally determined, a homology model can be built based on the known structure of a related protein.

Molecular Docking: This technique predicts the preferred orientation of the this compound molecule when it binds to its target. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals forces).

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the dynamic behavior of the ligand-target complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. This can help in assessing the stability of the binding pose and identifying key residues involved in the interaction.

A key structural feature of this compound is the presence of a fluorine atom at the 4'-position of the ribose sugar. The high electronegativity and small size of the fluorine atom significantly influence the conformation of the ribose ring. In 4'-fluoro-nucleosides, the sugar ring tends to adopt a North-type conformation. st-andrews.ac.uk This conformational preference can have a profound impact on how the molecule fits into the active site of its target enzyme or the binding pocket of its receptor, potentially leading to enhanced binding affinity or altered biological activity compared to its non-fluorinated counterparts.

The sulfamate (B1201201) group at the 5'-position is another critical feature. This group can participate in hydrogen bonding and electrostatic interactions with the target protein, further anchoring the molecule in the binding site. Molecular modeling can help to elucidate the precise nature of these interactions.

The table below summarizes the key computational techniques and their applications in the analysis of this compound-target interactions.

| Computational Technique | Application in the Study of this compound | Insights Gained |

| Homology Modeling | Construction of a 3D model of the target protein if the experimental structure is unavailable. | Provides a structural framework for subsequent docking and dynamics studies. |

| Molecular Docking | Prediction of the binding orientation of the compound within the target's active site. | Identifies potential binding modes and key interacting residues. |

| Molecular Dynamics Simulations | Simulation of the dynamic behavior of the compound-target complex in a solvated environment. | Assesses the stability of the binding pose, reveals conformational changes, and helps to estimate binding free energies. |

Genetic Engineering and Mutagenesis in Biosynthesis Research

The biosynthesis of this compound, also known as nucleocidin (B1677034), is a complex process carried out by the actinomycete Streptomyces calvus. Research into the genetic basis of its production has provided valuable insights into the enzymatic machinery responsible for the incorporation of both the fluorine atom and the sulfamate group. Genetic engineering and mutagenesis have been instrumental in elucidating the biosynthetic pathway and in efforts to improve the production of this unique natural product.

The biosynthetic gene cluster for nucleocidin has been identified in Streptomyces calvus. nih.gov This discovery was a significant breakthrough, as it allowed researchers to investigate the function of individual genes through targeted gene disruption and heterologous expression. One of the key findings from the genetic analysis was the identification of genes responsible for the sulfamate moiety. nih.gov

A fascinating aspect of nucleocidin biosynthesis is the dependence on the bldA-encoded Leu-tRNA(UUA). It was discovered that the nucleocidin biosynthetic gene cluster in S. calvus ATCC 13382 contains TTA codons in at least two of the genes. nih.gov The bldA gene product is required for the efficient translation of these rare codons. Complementation of a non-producing strain of S. calvus with a functional bldA gene restored the production of nucleocidin, solving a long-standing mystery as to why the originally isolated strain had ceased to produce the antibiotic. nih.gov

Further genetic and biochemical studies have begun to unravel the early steps of the biosynthetic pathway. For instance, the gene nucPNP, encoding a putative purine (B94841) nucleoside phosphorylase, has been shown to be essential for nucleocidin production. nih.gov In vitro assays have demonstrated that the NucPNP enzyme can produce adenine from adenosine. nih.gov Another enzyme, NucV, an adenine phosphoribosyltransferase, is also involved in the early stages of the pathway. nih.gov

Mutagenesis has also been employed as a tool to enhance the production of nucleocidin. In one study, ultraviolet light irradiation was used to induce mutations in S. calvus, leading to the selection of rifampicin-resistant mutants. jst.go.jp Some of these mutants exhibited significantly improved production of the antibiotic. jst.go.jp DNA sequencing of one such high-producing mutant revealed mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. jst.go.jp This suggests that modifications to the transcriptional machinery can have a profound effect on the expression of secondary metabolite biosynthetic gene clusters.

The table below summarizes key genes in the nucleocidin biosynthetic pathway and the methodologies used to study them.

| Gene/Element | Putative Function | Research Methodology | Key Findings |

| Nucleocidin Gene Cluster | Encodes the enzymes for the entire biosynthetic pathway. | Gene disruption and heterologous expression. | Identification of genes responsible for sulfamate group installation. nih.gov |

| bldA | Encodes Leu-tRNA(UUA) for translation of rare TTA codons. | Complementation studies. | Essential for the expression of key biosynthetic genes and restoration of nucleocidin production. nih.gov |

| nucPNP | Purine nucleoside phosphorylase. | In vitro enzyme assays. | Catalyzes the formation of adenine from adenosine precursors. nih.gov |

| nucV | Adenine phosphoribosyltransferase. | In vitro enzyme assays. | Involved in the early steps of the biosynthetic pathway. nih.gov |

| rpoB | RNA polymerase β-subunit. | Mutagenesis and DNA sequencing. | Mutations can lead to enhanced production of nucleocidin. jst.go.jp |

In Vivo Preclinical Evaluation Strategies in Animal Models

The in vivo preclinical evaluation of a novel compound like this compound is a critical step in the drug development process. These studies, conducted in animal models, are designed to assess the compound's pharmacokinetic profile, its pharmacodynamic effects, and its efficacy in a relevant disease model. While specific preclinical data for this compound is not extensively available in recent literature, the general strategies for evaluating fluorinated nucleoside analogues are well-established.

Pharmacokinetic (PK) studies aim to understand how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies, on the other hand, investigate what a drug does to the organism. For a fluorinated nucleoside analogue, these studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.

The incorporation of fluorine into a nucleoside can significantly alter its pharmacokinetic properties. nih.govacs.org Fluorine can block metabolic pathways, leading to increased stability and a longer half-life in the body. acs.org It can also affect the lipophilicity of the molecule, which influences its absorption and distribution. acs.org

A typical preclinical PK study for a compound like this compound would involve administering the compound to animals via different routes (e.g., intravenous, oral) and collecting blood, urine, and feces samples at various time points. These samples would then be analyzed to determine the concentration of the parent drug and any potential metabolites. Key PK parameters that would be determined include:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of distribution (Vd): The extent to which the drug distributes into the body's tissues.

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

Bioavailability (F): The fraction of an orally administered dose that reaches the systemic circulation.

Pharmacodynamic studies would focus on the biochemical and physiological effects of the compound. This could involve measuring the activity of the target enzyme or receptor in tissues after drug administration or assessing downstream biomarkers of the drug's effect.

Efficacy studies are designed to determine if a drug has the desired therapeutic effect in an animal model of a specific disease. Given the historical context of nucleocidin's discovery as an antitrypanosomal agent, a relevant disease model would be an animal model of trypanosomiasis. Early studies did investigate the trypanocidal activity of nucleocidin in cattle infected with Trypanosoma vivax. jst.go.jp

For a modern preclinical efficacy study, a more controlled laboratory animal model, such as a mouse model of African trypanosomiasis, would likely be used. The general design of such a study would involve:

Infection: Animals are infected with the pathogenic organism (e.g., Trypanosoma brucei).

Treatment: Once the infection is established, animals are treated with this compound at various dose levels and schedules. A control group would receive a placebo.

Monitoring: The animals are monitored for signs of disease, and key endpoints are measured. These could include parasitemia (the number of parasites in the blood), survival time, and clinical signs of the disease.

The results of these efficacy studies would determine the dose-response relationship and provide evidence for the potential therapeutic utility of the compound.

The table below outlines the key aspects of in vivo preclinical evaluation for a compound like this compound.

| Study Type | Animal Models | Key Parameters/Endpoints | Purpose |

| Pharmacokinetics (PK) | Rats, Dogs, Non-human primates | Clearance, Volume of distribution, Half-life, Bioavailability | To understand the ADME properties of the compound. |

| Pharmacodynamics (PD) | Rodents | Target engagement, Biomarker modulation | To assess the biochemical and physiological effects of the compound. |

| Efficacy | Mouse model of trypanosomiasis | Parasitemia, Survival, Clinical score | To evaluate the therapeutic effect of the compound in a disease model. |

Q & A

Q. What are the established methodologies for synthesizing and isolating 4'-C-Fluoroadenosine 5'-sulfamate in academic research?

Answer: this compound (Nucleocidin) is a naturally occurring antibiotic isolated from Streptomyces calvus. Key steps for its biosynthesis and isolation include:

- Fermentation and extraction : Culturing S. calvus under controlled conditions to produce the compound, followed by solvent extraction and chromatographic purification .

- Chemical synthesis : Modified Mitsunobu conditions using sulfamate esters and fluorinated sugars, with Rhodium catalysts (e.g., Rh₂(oct)₄ or Rh₂(esp)₂) for regioselective C–H amination .

Q. How is the structural integrity of this compound validated in experimental settings?

Answer: Structural validation typically involves:

Q. What is the proposed mechanism of action for this compound as an antibiotic?

Answer: The compound inhibits protein synthesis by:

- Binding to ribosomes : Mimicking adenylate structures, thereby disrupting translation in both eukaryotic and prokaryotic systems.

- Enzymatic interference : Targeting trypanosomal enzymes critical for nucleotide metabolism, validated via in vitro antitrypanosomal assays .

Advanced Research Questions

Q. What analytical challenges arise when detecting sulfamate derivatives like this compound in complex biological matrices?

Answer: Key challenges include:

- Cross-reactivity in immunoassays : Sulfamate toxins exhibit low cross-reactivity with antibodies designed for carbamate analogs, necessitating capillary electrophoresis (CE) or LC-MS for specificity .

- Degradation artifacts : The sulfamate group can hydrolyze under acidic conditions, requiring pH-stabilized buffers (e.g., 4 M sulfamic acid/potassium sulfamate, pH 1.6) during sample preparation .

Q. Methodological Recommendation :

Q. How does the stability of this compound vary under different thermodynamic conditions?

Answer: Stability studies should consider:

- pH-dependent hydrolysis : The sulfamate group degrades in acidic environments, forming carbamate analogs with higher toxicity.

- Thermodynamic modeling : Polynomial representations of Gibbs energy can predict phase transitions in aqueous solutions, as demonstrated for related sulfamates (e.g., ammonium sulfamate–water systems) .

Q. What strategies are employed to optimize the bioactivity of this compound through structural modification?

Answer: Advanced strategies include:

Q. Example Protocol :

Synthesize sulfamate ester precursors using MbsNHOSO₂NH₂.

Catalyze oxidative cyclization with Rh₂(esp)₂ in benzene or EtOAc .

Q. How can researchers address contradictions in cross-reactivity data between sulfamate and carbamate toxins?

Answer: Contradictions arise from assay sensitivity variations. Solutions include:

- Multi-modal validation : Combine immunoassays with CE or MS to confirm results.

- Contamination checks : Pre-screen samples for carbamate toxins (e.g., STX, GTX2/3) using CE with detection limits < 0.1 ppm .

Q. What ethical and procedural considerations apply to handling this compound in toxicity studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.